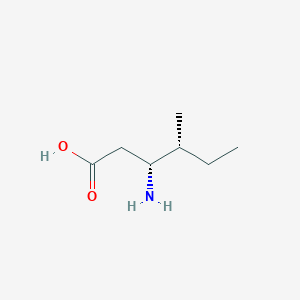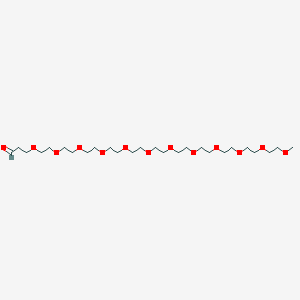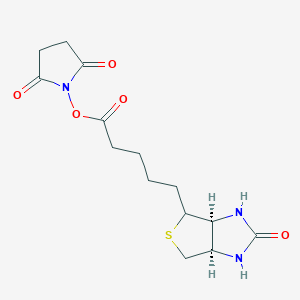
SPDP-PEG12-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SPDP-PEG12-acid is a multifunctional crosslinker used primarily in protein conjugation. It contains a 12-unit polyethylene glycol (PEG) group and a reducible disulfide bond. This compound is known for its ability to form stable but cleavable bonds, making it highly valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
SPDP-PEG12-acid is synthesized by reacting SPDP (succinimidyl 3-(2-pyridyldithio)propionate) with a PEG12 linker. The reaction typically involves the use of N-hydroxysuccinimide (NHS) ester, which reacts with primary amines at a pH of 7-8 in phosphate, carbonate/bicarbonate, or borate buffers . The PEG12 spacer arm enhances the solubility of the crosslinker and the linked proteins compared to crosslinkers with only hydrocarbon spacers .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is typically stored at -20°C to maintain its stability and integrity .
Analyse Des Réactions Chimiques
Types of Reactions
SPDP-PEG12-acid undergoes various chemical reactions, including:
Oxidation and Reduction: The disulfide bond in this compound can be cleaved using reducing agents such as dithiothreitol (DTT).
Substitution: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT) is commonly used to cleave the disulfide bond.
Buffers: Phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8 are used for the NHS ester reaction.
Major Products Formed
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Cleaved Disulfide Bonds: Resulting from the reduction of the disulfide bond by DTT.
Applications De Recherche Scientifique
SPDP-PEG12-acid is widely used in various scientific research fields:
Mécanisme D'action
SPDP-PEG12-acid exerts its effects by forming stable but cleavable bonds between proteins. The NHS ester reacts with primary amines to form amide bonds, while the pyridyldithiol group reacts with sulfhydryl groups to form disulfide bonds. These disulfide bonds can be cleaved using reducing agents, allowing for controlled release of the linked molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
PEG4-SPDP: Contains a shorter 4-unit PEG spacer arm.
SPDP: Lacks the PEG spacer arm, resulting in lower solubility.
Uniqueness
SPDP-PEG12-acid is unique due to its 12-unit PEG spacer arm, which enhances the solubility and stability of the linked proteins compared to other crosslinkers with shorter or no PEG spacers .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62N2O15S2/c38-33(5-32-53-54-34-3-1-2-6-37-34)36-7-9-42-11-13-44-15-17-46-19-21-48-23-25-50-27-29-52-31-30-51-28-26-49-24-22-47-20-18-45-16-14-43-12-10-41-8-4-35(39)40/h1-3,6H,4-5,7-32H2,(H,36,38)(H,39,40) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGRBJAGMDPYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H62N2O15S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(methylamino)-2-[[(2S,3R,5R,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B7839203.png)
![(3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione](/img/structure/B7839216.png)
![(3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione](/img/structure/B7839218.png)

![2-amino-N-[(2S,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B7839241.png)



